Cas no 16358-44-4 (N-(3-formyl-4-hydroxyphenyl)acetamide)

N-(3-formyl-4-hydroxyphenyl)acetamide is a versatile organic compound featuring both formyl and hydroxyl functional groups on an acetamide-substituted aromatic ring. This structure imparts reactivity suitable for use as an intermediate in pharmaceutical and fine chemical synthesis. The presence of the formyl group allows for further derivatization through condensation or nucleophilic addition reactions, while the hydroxyl group enhances solubility and offers additional modification sites. Its well-defined molecular framework makes it valuable for constructing heterocyclic compounds or serving as a precursor in medicinal chemistry applications. The compound's stability under standard conditions ensures reliable handling and storage in synthetic workflows.
N-(3-formyl-4-hydroxyphenyl)acetamide structure
16358-44-4 structure
Product Name:N-(3-formyl-4-hydroxyphenyl)acetamide
CAS No:16358-44-4
MF:C9H9NO3
MW:179.172662496567
MDL:MFCD24551216
CID:121615
PubChem ID:12585178
Update Time:2025-10-23

N-(3-formyl-4-hydroxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-(3-formyl-4-hydroxyphenyl)-
    • 2-hydroxy-5-acetamidobenzaldehyde
    • 5-ACETAMIDOSALICYALDEHYDE
    • N-(3-formyl-4-hydroxyphenyl)acetamide
    • EN300-8222082
    • 16358-44-4
    • 5-Acetamidosalicylaldehyde
    • Z1509152964
    • AKOS000112415
    • XWMLFCHJBNDGFN-UHFFFAOYSA-N
    • SCHEMBL974694
    • MDL: MFCD24551216
    • Inchi: 1S/C9H9NO3/c1-6(12)10-8-2-3-9(13)7(4-8)5-11/h2-5,13H,1H3,(H,10,12)
    • InChI Key: XWMLFCHJBNDGFN-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1C=O)NC(C)=O

Computed Properties

  • Exact Mass: 179.058243149g/mol
  • Monoisotopic Mass: 179.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 66.4Ų

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Additional information on N-(3-formyl-4-hydroxyphenyl)acetamide

N-(3-formyl-4-hydroxyphenyl)acetamide: A Comprehensive Overview

N-(3-formyl-4-hydroxyphenyl)acetamide, identified by the CAS number 16358-44-4, is a compound of significant interest in both academic and industrial research. This compound, also referred to as N-(3-formyl-4-hydroxyphenethyl)acetamide, belongs to the class of aromatic amides and has garnered attention due to its unique structural properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

The molecular structure of N-(3-formyl-4-hydroxyphenyl)acetamide comprises a phenolic ring substituted with a formyl group at the 3-position and a hydroxyl group at the 4-position. The acetamide group is attached to the nitrogen atom, which is further connected to the phenolic ring. This arrangement imparts the compound with both electron-donating and withdrawing functionalities, making it versatile for various chemical reactions and biological interactions.

Recent studies have highlighted the potential of N-(3-formyl-4-hydroxyphenyl)acetamide as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of anti-inflammatory agents, where its ability to modulate enzyme activities has shown promise. Additionally, its application in drug delivery systems has been investigated, leveraging its solubility properties and stability under physiological conditions.

In terms of synthesis, several methods have been reported for the preparation of N-(3-formyl-4-hydroxyphenyl)acetamide. These include nucleophilic acylation of aniline derivatives, as well as coupling reactions involving activated acetyl groups. The choice of synthetic pathway often depends on the availability of starting materials and the desired purity of the final product. Recent advancements in catalytic techniques have further enhanced the efficiency and scalability of these processes.

The biological activity of N-(3-formyl-4-hydroxyphenyl)acetamide has been a focal point in recent research. Studies conducted on cellular models have demonstrated its potential as an antioxidant agent, with mechanisms involving radical scavenging and modulation of cellular redox states. Furthermore, its role in neuroprotective therapies has been explored, with findings suggesting its ability to mitigate oxidative stress-induced neuronal damage.

In conclusion, N-(3-formyl-4-hydroxyphenyl)acetamide (CAS No. 16358-44-4) stands out as a compound with multifaceted applications across diverse scientific domains. Its structural versatility, coupled with recent breakthroughs in synthesis and biological studies, underscores its importance as a valuable tool in modern chemical research.

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